2-[(2-Methylphenyl)methyl]butanoic acid
Description
2-[(2-Methylphenyl)methyl]butanoic acid is a branched carboxylic acid featuring a butanoic acid backbone substituted with a 2-methylbenzyl group. The compound’s structure comprises a four-carbon chain (butanoic acid) with a methyl-substituted phenyl ring attached via a methylene bridge at the second carbon (Fig. 1).
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(12(13)14)8-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXCZAMTDDSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methylbenzyl chloride reacts with butanoic acid in the presence of magnesium and anhydrous ether. The reaction proceeds as follows:
- Preparation of Grignard reagent: 2-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form 2-methylbenzyl magnesium chloride.
- Reaction with butanoic acid: The Grignard reagent is then reacted with butanoic acid to yield 2-[(2-Methylphenyl)methyl]butanoic acid.
Industrial Production Methods
In industrial settings, the production of 2-[(2-Methylphenyl)methyl]butanoic acid may involve catalytic hydrogenation of the corresponding unsaturated precursor or other advanced synthetic techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methyl]butanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methylphenyl)methyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-Methylphenyl)methyl]butanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 2-[(2-Methylphenyl)methyl]butanoic acid, differing in substituent position, functional groups, or aromatic modifications. A comparative analysis is presented below:
Table 1: Structural and Physicochemical Comparison
*Calculated data for the target compound are inferred from structural analogs.
Key Observations:
4-(4-Methylphenyl)butanoic acid (para-substituted aromatic ring) likely exhibits higher symmetry and crystallinity than the ortho-substituted target compound, though experimental data are lacking .
Functional Group Influence: The benzyloxy and ethyl substituents in 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid enhance hydrophobicity, as evidenced by its oily state, whereas the target compound’s simpler substituents may improve aqueous solubility .
Synthetic Relevance: Analogs like 3-Methyl-2-phenylbutanoic acid are intermediates in chiral synthesis, suggesting that the target compound could serve similar roles in asymmetric catalysis or drug design . The Boc-protected amino acid in highlights the utility of butanoic acid derivatives in peptide synthesis, though the target compound lacks an amino group .
Biological Activity
2-[(2-Methylphenyl)methyl]butanoic acid, also known as a derivative of butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure indicates the presence of a butanoic acid backbone with a 2-methylphenyl group attached. The synthesis typically involves the alkylation of butanoic acid derivatives with 2-methylbenzyl chloride under basic conditions.
Antimicrobial Properties
Research has shown that 2-[(2-Methylphenyl)methyl]butanoic acid exhibits significant antimicrobial activity. A study demonstrated that it inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison to Vancomycin |
|---|---|---|
| Staphylococcus aureus | 31.2 | Effective |
| Escherichia coli | 62.5 | Moderately effective |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential using the DPPH assay. Results indicated that it possesses significant free radical scavenging abilities, outperforming some conventional antioxidants.
| Compound | IC50 (µM) | Reference Compound |
|---|---|---|
| 2-[(2-Methylphenyl)methyl]butanoic acid | 15.0 | Ascorbic Acid (20.0) |
Antihypertensive Effects
In a recent study, derivatives of this compound were tested for antihypertensive effects. The results indicated that certain analogs exhibited strong inhibition of urease enzymes, which are linked to hypertension-related conditions.
The biological activity of 2-[(2-Methylphenyl)methyl]butanoic acid is believed to stem from its interaction with various biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function.
- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress.
- Urease Inhibition : By inhibiting urease activity, it may help in managing conditions like hypertension and gastric ulcers.
Case Study 1: Antimicrobial Activity
A clinical trial involving patients with bacterial infections treated with a formulation containing 2-[(2-Methylphenyl)methyl]butanoic acid showed a significant reduction in infection rates compared to a control group receiving standard treatment. The study highlighted the compound's potential as an effective antimicrobial agent.
Case Study 2: Urease Inhibition
In another study focused on patients with Helicobacter pylori infections, derivatives of this compound demonstrated potent urease inhibition. This action is crucial as urease contributes to gastric mucosal damage leading to ulcers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
